Methyl 4-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)oxy]benzoate
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Overview
Description
METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE typically involves the reaction of 4-hydroxybenzoic acid with 6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-ol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated benzisothiazole derivatives.
Scientific Research Applications
METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-HYDROXY-2,2-DIOXO-1H-2λ6,1-BENZOTHIAZINE-3-CARBOXYLATE: Known for its analgesic properties.
1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Exhibits antimicrobial, antiviral, and anticancer activities.
Uniqueness
METHYL 4-[(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)OXY]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and benzisothiazole ring make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H10N2O7S |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 4-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoate |
InChI |
InChI=1S/C15H10N2O7S/c1-23-15(18)9-2-5-11(6-3-9)24-14-12-7-4-10(17(19)20)8-13(12)25(21,22)16-14/h2-8H,1H3 |
InChI Key |
XBMDKLNCMLIFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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